molecular formula C10H14O2 B1681946 tert-Butylhydroquinone CAS No. 1948-33-0

tert-Butylhydroquinone

Cat. No.: B1681946
CAS No.: 1948-33-0
M. Wt: 166.22 g/mol
InChI Key: BGNXCDMCOKJUMV-UHFFFAOYSA-N
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Description

t-Butylhydroquinone, also known as 2-tert-butyl-1,4-benzenediol, is a synthetic aromatic organic compound that belongs to the family of phenols. It is a derivative of hydroquinone, substituted with a tert-butyl group. This compound is widely used as an antioxidant in various industries, including food, cosmetics, and biodiesel .

Preparation Methods

t-Butylhydroquinone is industrially synthesized through the reaction of p-benzoquinone and isobutene or tert-butanol. The resultant product is further refined and purified. The synthesis process should be conducted under controlled conditions to prevent any unwanted byproducts or reactions .

Chemical Reactions Analysis

t-Butylhydroquinone undergoes several types of chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate for oxidation and reducing agents like sodium borohydride for reduction. The major products formed from these reactions are tert-butylquinone and hydroquinone derivatives .

Scientific Research Applications

Food Preservation

Antioxidant Properties
TBHQ is primarily recognized for its role as a food additive to prevent oxidation in edible oils and fats. It extends the shelf life of products by inhibiting rancidity and maintaining flavor stability. TBHQ is effective in low concentrations, typically around 0.02% to 0.1%, and is often used in conjunction with other antioxidants to enhance efficacy .

Mechanism of Action
The antioxidant mechanism involves the scavenging of free radicals and the stabilization of peroxyl radicals, which are responsible for lipid peroxidation. TBHQ can also regenerate other antioxidants, such as vitamin E, thereby amplifying its protective effects against oxidative damage .

Antibacterial Applications

Antibacterial Activity
Recent studies have demonstrated that TBHQ possesses significant antibacterial properties, particularly against Staphylococcus aureus. Its oxidation product, tert-butylbenzoquinone (TBBQ), exhibits enhanced antibacterial activity, effectively eradicating biofilms formed by this pathogen . The minimum inhibitory concentration (MIC) for TBBQ against clinical isolates of Staphylococcus aureus was found to be as low as 8 mg/L .

Potential Healthcare Applications
Given its antibacterial properties, TBHQ may have potential applications in healthcare settings, particularly in preventing infections associated with surgical procedures or chronic wounds . Further research is warranted to explore its efficacy and safety in clinical settings.

Neurological Research

Impact on Ischemic Stroke
Research indicates that TBHQ may influence outcomes following ischemic stroke. In murine models, TBHQ treatment was associated with increased post-stroke mortality and worsened neurological deficits due to compromised blood-brain barrier permeability . This suggests that while TBHQ has protective antioxidant properties, its effects on brain health may vary depending on the pathological context.

Mechanism of Action in Neurology
TBHQ activates the Nrf2 signaling pathway, which plays a critical role in cellular defense against oxidative stress. However, excessive activation may lead to adverse effects on mitochondrial function in cerebrovascular endothelial cells . Understanding these mechanisms is crucial for evaluating TBHQ's therapeutic potential in neuroprotection.

Cardiovascular Health

Blood Pressure Regulation
Studies have shown that TBHQ can lower blood pressure by enhancing endothelial function through the activation of endothelial nitric oxide synthase (eNOS). This action is mediated by the phosphorylation of Akt, which subsequently increases nitric oxide production . Such findings suggest that TBHQ could be beneficial in managing hypertension and improving cardiovascular health.

Safety and Toxicological Concerns

Cytotoxicity and Genotoxicity
Despite its beneficial applications, concerns regarding the safety of TBHQ have emerged. Studies indicate that high doses can lead to cytotoxic and genotoxic effects, including DNA damage and alterations in cellular integrity . Regulatory bodies continue to evaluate the safety profile of TBHQ to ensure consumer protection.

Summary Table: Applications of this compound

Application AreaDescriptionKey Findings/Insights
Food PreservationAntioxidant to prevent oxidation in food productsEffective at low concentrations; extends shelf life
AntibacterialExhibits antibacterial properties against pathogens like Staphylococcus aureusTBBQ shows significant activity; potential healthcare use
Neurological ResearchInfluences outcomes in ischemic stroke modelsMay worsen stroke outcomes; activates Nrf2 pathway
Cardiovascular HealthLowers blood pressure via endothelial function enhancementActivates eNOS through Akt phosphorylation
Safety ConcernsPotential cytotoxicity and genotoxicityHigh doses may cause DNA damage; ongoing safety evaluations

Mechanism of Action

The mechanism by which t-Butylhydroquinone exerts its effects involves its antioxidant properties. It can scavenge free radicals and prevent oxidative damage. It interacts with molecular targets like Keap1, which is involved in the regulation of the antioxidant response . This interaction helps in reducing oxidative stress and protecting cells from damage.

Biological Activity

Introduction

Tert-butylhydroquinone (tBHQ) is a synthetic phenolic antioxidant widely used as a food preservative. Its biological activity has garnered attention due to its dual role as an antioxidant and its effects on various cellular processes, including its impact on oxidative stress, inflammation, and potential antibacterial properties. This article explores the biological activity of tBHQ, summarizing key research findings, case studies, and relevant data.

tBHQ primarily acts through the activation of the Nrf2 signaling pathway, which enhances the expression of antioxidant enzymes and protects against oxidative stress. It has been shown to induce the production of reactive oxygen species (ROS) at certain concentrations, leading to varied biological responses depending on the context and concentration used.

Antioxidant Activity

tBHQ is known for its potent antioxidant properties. It protects cells from oxidative damage by scavenging free radicals and enhancing cellular antioxidant defenses. For instance, in a study involving human umbilical vein endothelial cells (HUVEC), tBHQ was found to activate endothelial nitric oxide synthase (eNOS), leading to increased nitric oxide (NO) release and reduced oxidative stress-induced endothelial dysfunction .

Neuroprotective Effects

In a murine model of ischemic stroke, tBHQ was observed to compromise survival rates and worsen stroke outcomes despite its antioxidant capabilities. The study demonstrated that tBHQ treatment led to increased infarct size and neurological deficits, indicating that while it has neuroprotective potential at lower concentrations, higher doses may exacerbate damage by disrupting mitochondrial function in cerebrovascular endothelial cells .

Antibacterial Activity

Recent studies have highlighted tBHQ's antibacterial properties, particularly through its oxidation product tert-butylbenzoquinone (TBBQ). TBBQ exhibited significant antibacterial activity against Staphylococcus aureus, with a minimum inhibitory concentration (MIC) of 8 mg/L. This compound disrupts bacterial membrane integrity without causing lysis, making it a candidate for further investigation as an antibacterial agent .

Case Study 1: Asthma Induction

A notable case involved a 49-year-old factory worker who developed asthma symptoms linked to exposure to tBHQ during cleaning processes. This case underscores the potential respiratory sensitization effects of tBHQ in occupational settings .

Case Study 2: Blood Pressure Regulation

Another study explored the effects of tBHQ on blood pressure regulation in Angiotensin II-induced hypertensive mice. The findings suggested that tBHQ treatment reduced blood pressure by enhancing eNOS activity through Akt phosphorylation, indicating a protective cardiovascular role under specific conditions .

Research Findings Summary

Study Findings Concentration/Model
Increased mortality and worsened stroke outcomes in miceMurine pMCAO model
Significant antibacterial activity against S. aureusMIC 8 mg/L
Reduced blood pressure via eNOS activationAngII-induced hypertensive mice
Induction of asthma symptoms in factory workerOccupational exposure

Q & A

Basic Research Questions

Q. What are standardized dosage protocols for TBHQ in rodent neuroprotection studies?

TBHQ is administered intraperitoneally (i.p.) at 16.7 mg/kg/day for 5 days in LPS-induced inflammation models, dissolved in DMSO and diluted with PBS to ensure solubility . For subarachnoid hemorrhage (SAH) models, oral administration at specific post-injury timepoints (e.g., 30 min and 24 hrs post-SAH) is effective in reducing brain edema and cognitive deficits . In vitro, pretreatment with 40 μM TBHQ for 16 hours mitigates apoptosis in paraquat-exposed cells . Methodological Note: Validate solubility and stability via HPLC and confirm bioavailability through plasma concentration assays.

Q. How to select appropriate animal models for studying TBHQ’s antioxidant effects?

Model selection depends on the target pathology:

  • SAH-induced brain injury : Rat models with autologous blood injection into the prechiasmatic cistern to mimic oxidative stress and blood-brain barrier disruption .
  • Diabetic retinopathy : Streptozotocin-induced diabetic rats to assess retinal oxidative stress and Nrf2 pathway activation .
  • Cyclophosphamide-induced toxicity : Rodent models evaluating lung or hepatic oxidative damage . Key Consideration: Ensure the model replicates human disease mechanisms (e.g., chronic vs. acute oxidative stress).

Advanced Research Questions

Q. How to mechanistically analyze TBHQ’s activation of the Keap1/Nrf2/ARE pathway in diverse injury models?

  • Western Blotting : Quantify Keap1, Nrf2, HO-1, and NQO1 protein levels in cortical tissues (e.g., SAH models show upregulated Nrf2 and downstream targets after TBHQ treatment) .
  • Immunohistochemistry : Visualize Nrf2 nuclear translocation in H9c2 cells or retinal tissues to confirm pathway activation .
  • Inhibitor Co-treatment : Use Nrf2 inhibitors (e.g., ML385) to isolate TBHQ-specific effects .

Q. How to resolve contradictions between TBHQ’s neuroprotective effects and potential toxicological risks?

  • Dose-Response Analysis : Compare low-dose neuroprotection (e.g., 16.7 mg/kg) with high-dose toxicity thresholds identified in carcinogenicity studies .
  • Metabolite Profiling : Assess TBHQ metabolites (e.g., tert-butylquinone) using LC-MS to evaluate bioaccumulation risks .
  • Longitudinal Studies : Monitor cognitive outcomes (Morris water maze) and histopathological changes over extended periods to distinguish transient vs. chronic effects .

Q. What methodologies are optimal for evaluating TBHQ’s combinatorial effects with other therapeutics?

  • Synergy Testing : Use isobolographic analysis to assess TBHQ’s interaction with chitosan in neuroprotection studies (e.g., reduced neuroinflammation in rat models) .
  • Pathway Crosstalk : Co-administer TBHQ with autophagy inhibitors (e.g., chloroquine) to investigate Nrf2-Atg7 interactions in paraquat-induced apoptosis .

Q. How to design experiments assessing TBHQ’s impact on cytokine profiles in oxidative stress models?

  • ELISA Quantification : Measure TNF-α, IL-6, and IL-1β levels in lung or brain tissues post-TBHQ treatment in cyclophosphamide or SAH models .
  • Transcriptomics : Perform RNA sequencing on LPS-activated macrophages to identify TBHQ-modulated inflammatory genes (e.g., NLRP3, caspase-1) .

Q. Methodological Notes for Data Interpretation

  • Cognitive Assessment : Use the Morris water maze to evaluate spatial learning deficits in SAH models, with probe trials quantifying time spent in the target quadrant .
  • Statistical Rigor : Apply one-way ANOVA with post-hoc tests (e.g., Student-Newman-Keuls) for multi-group comparisons .
  • Ethical Compliance : Adhere to ARRIVE guidelines for animal studies, including sample size justification and blinding protocols .

Properties

IUPAC Name

2-tert-butylbenzene-1,4-diol
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InChI

InChI=1S/C10H14O2/c1-10(2,3)8-6-7(11)4-5-9(8)12/h4-6,11-12H,1-3H3
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InChI Key

BGNXCDMCOKJUMV-UHFFFAOYSA-N
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Canonical SMILES

CC(C)(C)C1=C(C=CC(=C1)O)O
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Molecular Formula

C10H14O2
Record name TERT-BUTYLHYDROQUINONE
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DSSTOX Substance ID

DTXSID6020220
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Molecular Weight

166.22 g/mol
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Physical Description

Tert-butylhydroquinone appears as white to light tan crystalline powder or a fine beige powder. Very slight aromatic odor. (NTP, 1992), Dry Powder, Water or Solvent Wet Solid, Liquid, Other Solid, White crystalline solid having a characteristic odour, White to light tan solid; [HSDB] Tan powder; [MSDSonline], Solid
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Record name 1,4-Benzenediol, 2-(1,1-dimethylethyl)-
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Boiling Point

563 °F at 760 mmHg (NTP, 1992), 295 °C
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Flash Point

340 °F (NTP, 1992), 171 °C (340 °F) - closed cup
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Solubility

less than 1 mg/mL at 66 °F (NTP, 1992), Practically insoluble in water; soluble in ethanol, Solubility: 5% in water at 95 °C, 5% in lard at 50 °C, In water, 2000 mg/L at 30 °C (Shake-flask method), Solubility in fats and food-grade solvents is good, (at 25 °C): less than 1% in water, 60% in ethanol, 60% in ethyl acetate, 10% in glyceryl monooleate, 10% in cottonseed oil, 10% in corn oil, 10% in soybean oil, 30% in propylene glycol, 5% in safflower oil, Soluble in acetone, alcohol, ethyl acetate
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Density

1.05 (NTP, 1992) - Denser than water; will sink, 1.05
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Vapor Density

5.73 (NTP, 1992) - Heavier than air; will sink (Relative to Air), 5.73 (Air = 1)
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Vapor Pressure

less than 1 mmHg at 68 °F (NTP, 1992)
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Mechanism of Action

... In this study, tert-butylhydroquinone (tBHQ), a widely used Nrf2 activator, was initially employed to investigate the potential protective role of Nrf2 activation in saturated fatty acid (SFA)-induced hepatoxicity. As expected, SFA-induced hepatocyte cell death was prevented by tBHQ in both AML-12 mouse hepatocytes and HepG2 human hepatoma cells. However, the protective effect of tBHQ is Nrf2-independent, because the siRNA-mediated Nrf2 silencing did not abrogate tBHQ-conferred protection. Alternatively, our results revealed that autophagy activation was critically involved in the protective effect of tBHQ on lipotoxicity. tBHQ induced autophagy activation and autophagy inhibitors abolished tBHQ's protection. The induction of autophagy by tBHQ exposure was demonstrated by the increased accumulation of LC3 puncta, LC3-II conversion, and autophagic flux (LC3-II conversion in the presence of proteolysis inhibitors). Subsequent mechanistic investigation discovered that tBHQ exposure activated AMP-activated protein kinase (AMPK) and siRNA-mediated AMPK gene silencing abolished tBHQ-induced autophagy activation, indicating that AMPK is critically involved in tBHQ-triggered autophagy induction. Furthermore, our study provided evidence that tBHQ-induced autophagy activation is required for its Nrf2-activating property. Collectively, our data uncover a novel mechanism for tBHQ in protecting hepatocytes against SFA-induced lipotoxicity. tBHQ-triggered autophagy induction contributes not only to its hepatoprotective effect, but also to its Nrf2-activating property., /An/ outbreak of H7N9 influenza in China /was/ of high concern to public health. H7 hemagglutinin (HA) plays a critical role in influenza entry and thus HA presents an attractive target for antivirals. Previous studies have suggested that the small molecule tert-butyl hydroquinone (TBHQ) inhibits the entry of influenza H3 HA by binding to the stem loop of HA and stabilizing the neutral pH conformation of HA, thereby disrupting the membrane fusion step. Based on amino acid sequence, structure and immunogenicity, H7 is a related Group 2 HA. In this work we show, using a pseudovirus entry assay, that TBHQ inhibits H7 HA-mediated entry, as well as H3 HA-mediated entry, with an IC50 ~ 6 uM. Using NMR, we show that TBHQ binds to the H7 stem loop region. STD NMR experiments indicate that the aromatic ring of TBHQ makes extensive contact with the H7 HA surface. Limited proteolysis experiments indicate that TBHQ inhibits influenza entry by stabilizing the H7 HA neutral pH conformation. Together, this work suggests that the stem loop region of H7 HA is an attractive target for therapeutic intervention and that TBHQ, which is a widely used food preservative, is a promising lead compound.
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Color/Form

White to light tan crystalline powder or a fine beige powder, White crystalline solid

CAS No.

1948-33-0
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Record name 2-tert-butylhydroquinone
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Record name TERT-BUTYLHYDROQUINONE
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Record name T-BUTYLHYDROQUINONE
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Record name 2-tert-Butyl-1,4-benzenediol
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Melting Point

261 to 264 °F (NTP, 1992), 126.5-128.5 °C, 127 - 129 °C
Record name TERT-BUTYLHYDROQUINONE
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Record name T-BUTYLHYDROQUINONE
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Record name 2-tert-Butyl-1,4-benzenediol
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0032062
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Synthesis routes and methods I

Procedure details

Then, after adding a mixture of 17.2 g of acrylic acid and 150 g of toluene to the reaction mixture obtained above together with 1.0 g of t-butylhydroquinone, the reaction was further carried out under refluxing with stirring for 4 hours. After cooling to room temperature, the reaction mixture obtained was reprecipitated from 2 liters of methanol and the solid thus precipitated was collected by filtration and dried under reduced pressure to obtain 135 g of Macromonomer MM-1 having a weight average molecular weight of 6.8×103. ##STR51##
Quantity
17.2 g
Type
reactant
Reaction Step One
Quantity
150 g
Type
reactant
Reaction Step One

Synthesis routes and methods II

Procedure details

An 80/20 (mol/mol) polycarbonate copolymer of tert-butyl hydroquinone and BPA was made via the BMSC/melt reactive extrusion process. The samples were synthesized as follows. A stainless steel stirred tank reactor was charged with 6100 g BPA, 17767 g TBHQ, and 44971 g BMSC to give a molar ratio of [carbonate]/[diol] equal to about 1.017. Also added to the reactor was an aqueous catalyst solution of tetramethylammonium hydroxide (TMAH) and sodium hydroxide (NaOH) in an amount corresponding to 5.0×10−5 moles TMAH and 4.0×10−6 moles of NaOH per total number of moles of BPA/TBHQ. The reactor was then evacuated and purged with nitrogen three times to remove residual oxygen and then held at a constant vacuum pressure of 800 mbar. The reactor was then heated to 170° C. in order to melt and react the mixture. After approximately 4 hr 15 min from the start of heating (of the reactor tank), the reactor was pressurized with nitrogen to a constant overpressure of 0.9 bar, and the molten reaction mixture was fed through a 170° C. heat feed-line into an extruder at a rate of about 10 kg/h. 15 minutes before starting the feed to the extruder an aqueous catalyst solution of sodium hydroxide (NaOH) in an amount corresponding to 17.0×10−6 moles of NaOH per total number of moles of BPA/TBHQ. The extruder is a W&P ZSK25WLE 25 mm 13-barrel twin-screw extruder with an L/D-59. The feed into the extruder comprised a flash-valve to prevent boiling of the molten mixture. The reaction mixture was reactively extruded at a screw speed of 300 rpm. The extruder was equipped with five forward vacuum vents and one back-vent. The methyl salicylate byproduct is removed via devolatilization through these vents. The vacuum pressure of the back-vent was 11 mbar. The vacuum pressure of the first forward vent was 3 mbar. The vacuum pressure of the final four forward vents was less than 1 mbar. This TBHQ/BPA (80/20) copolymer has been made with all the extruder barrels at a temperature of 270° C. and the extruder die head at a temperature of 280° C. The polymer prepared had the following properties: Mw=37351; Mn=17019; and polydispersity=2.19.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
5e-05 mol
Type
reactant
Reaction Step Three
Name
Quantity
4e-06 mol
Type
reactant
Reaction Step Four
Name
BPA TBHQ
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Six
Name
Quantity
1.7e-05 mol
Type
reactant
Reaction Step Seven
Name
BPA TBHQ
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Eight

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
tert-Butylhydroquinone
Reactant of Route 2
Reactant of Route 2
tert-Butylhydroquinone
Reactant of Route 3
Reactant of Route 3
tert-Butylhydroquinone
Reactant of Route 4
tert-Butylhydroquinone
Reactant of Route 5
Reactant of Route 5
tert-Butylhydroquinone
Reactant of Route 6
Reactant of Route 6
tert-Butylhydroquinone

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.